2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves several steps. One common method includes the reaction of 4-nitrophenol with propargyl bromide to form 4-nitrophenoxyprop-1-yne. This intermediate is then reacted with thiophene under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the thiophene ring, depending on the reagents and conditions used.
Scientific Research Applications
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-[3-(4-Methoxyphenoxy)prop-1-yn-1-yl]thiophene
- 2-[3-(4-Chlorophenoxy)prop-1-yn-1-yl]thiophene
- 2-[3-(4-Bromophenoxy)prop-1-yn-1-yl]thiophene
Compared to these compounds, 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
918866-67-8 |
---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-[3-(4-nitrophenoxy)prop-1-ynyl]thiophene |
InChI |
InChI=1S/C13H9NO3S/c15-14(16)11-5-7-12(8-6-11)17-9-1-3-13-4-2-10-18-13/h2,4-8,10H,9H2 |
InChI Key |
GPRVBEYUDBKCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.